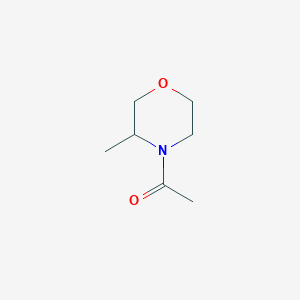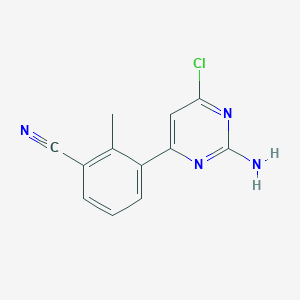![molecular formula C9H9NO4S B13914478 Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide](/img/structure/B13914478.png)
Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide is a heterocyclic compound that belongs to the class of isothiazoles This compound is characterized by a fused benzene and isothiazole ring system, with a methyl ester group at the 6-position and two dioxide groups at the 2,2-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted benzene derivative with sulfur and nitrogen sources under controlled temperature and pressure conditions. The reaction may involve the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Preparation of Precursors: Synthesis of the necessary benzene derivatives.
Cyclization Reaction: Conducting the cyclization under controlled conditions.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system.
Wissenschaftliche Forschungsanwendungen
Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide
- 7-Bromo-1-methyl-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
- ®-3-Methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
Uniqueness
Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group at the 6-position and the presence of two dioxide groups make it different from other similar compounds, potentially leading to unique reactivity and applications.
Eigenschaften
Molekularformel |
C9H9NO4S |
|---|---|
Molekulargewicht |
227.24 g/mol |
IUPAC-Name |
methyl 2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C9H9NO4S/c1-14-9(11)6-2-3-7-5-15(12,13)10-8(7)4-6/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
QCWQJSJPKDQKFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(CS(=O)(=O)N2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13914447.png)


![2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol](/img/structure/B13914462.png)
![9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole](/img/structure/B13914466.png)



